molecular formula C17H19N3O4S B2511067 1-(4-((4-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1704987-49-4

1-(4-((4-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2511067
CAS No.: 1704987-49-4
M. Wt: 361.42
InChI Key: SQDHDXQLIVCHHR-UHFFFAOYSA-N
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Description

1-(4-((4-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone, also known as PZP, is a chemical compound that has attracted significant research attention due to its various applications in the fields of medicine and industry. This compound belongs to the class of organic compounds known as pyridinylpiperazines . These are compounds containing a pyridinylpiperazine skeleton, which consists of a pyridine linked (not fused) to a piperazine by a bond that is not part of a ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular formula of this compound is C17H19N3O4S. The molecular weight is 361.42.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that piperidine derivatives are being utilized in different ways as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents .

Scientific Research Applications

Sulfonamide Inhibitors in Therapy and Research

Sulfonamides represent a class of synthetic antibiotics used for bacterial infections, among other applications. Their functional section is also present in various clinically used drugs beyond antibacterial applications, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. This class of compounds, through its structural diversity, has been investigated for applications in treating conditions such as cancer, glaucoma, inflammation, and dandruff. The sulfonamide structure, integral to "1-(4-((4-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone", indicates its potential applicability in developing therapeutic agents across a spectrum of diseases (Gulcin & Taslimi, 2018).

Cytochrome P450 Isoforms Inhibition

The interaction of chemicals like "this compound" with cytochrome P450 (CYP) enzymes is critical for drug development due to potential metabolism-based drug–drug interactions. Understanding the selectivity and potency of inhibitors for specific CYP isoforms aids in predicting drug interactions and enhancing drug safety profiles (Khojasteh et al., 2011).

Antioxidant Properties and Health Applications

Compounds with antioxidant properties, similar to the structural components of "this compound", play a significant role in mitigating oxidative stress and related cellular impairment. These properties are linked to potential applications in preventing or treating diseases associated with oxidative damage, such as inflammation, cancer, and neurodegenerative conditions (Yadav et al., 2014).

Contributions to Heterocyclic Chemistry

The molecule's structure, featuring a heterocyclic core, underscores its relevance in the field of heterocyclic chemistry. Such compounds are pivotal in designing new drugs with improved pharmacological profiles. The research into heterocyclic compounds enhances understanding of their chemical behavior, synthetic approaches, and potential bioactivities, contributing to the development of novel therapeutics (Yoda, 2020).

Ethnobotanical and Pharmacological Perspectives

Ethnobotanical studies offer insights into traditional uses of plants and compounds, potentially guiding the discovery of novel therapeutic agents. Research into the ethnobotanical properties of related compounds can reveal new applications in medicine, contributing to the development of treatments for conditions such as diabetes and venom-related injuries (Thakre Rushikesh et al., 2016).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, some piperidine derivatives have shown strong antiproliferative activity by inhibiting tubulin polymerization .

Properties

IUPAC Name

1-[4-(4-pyrazin-2-yloxypiperidin-1-yl)sulfonylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-13(21)14-2-4-16(5-3-14)25(22,23)20-10-6-15(7-11-20)24-17-12-18-8-9-19-17/h2-5,8-9,12,15H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDHDXQLIVCHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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